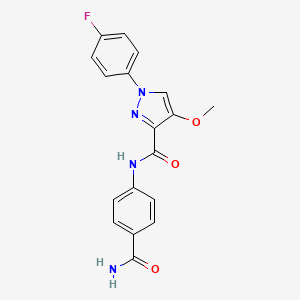

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a 1H-pyrazole core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a carboxamide-linked 4-carbamoylphenyl moiety at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including receptor antagonism, enzyme inhibition, and antimicrobial effects .

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3/c1-26-15-10-23(14-8-4-12(19)5-9-14)22-16(15)18(25)21-13-6-2-11(3-7-13)17(20)24/h2-10H,1H3,(H2,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUSUBUQEQPROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, exhibit anti-inflammatory effects. The compound's structure allows it to interact with specific biological targets involved in inflammatory pathways. For instance, the incorporation of fluorine and methoxy groups enhances its potency against inflammatory mediators, making it a candidate for further development as an anti-inflammatory drug .

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a versatile building block in the synthesis of various APIs. Its unique structural features allow for modifications that can lead to the development of new drugs targeting different diseases. For example, it has been utilized in synthesizing other pyrazole derivatives that have shown promise in treating conditions such as cancer and autoimmune disorders .

Interaction with Biological Targets

Studies have demonstrated that this compound interacts with key enzymes and receptors involved in inflammatory responses. Its ability to modulate these interactions suggests potential applications in treating chronic inflammatory diseases and possibly cancer .

Structure-Activity Relationship (SAR) Studies

The compound's effectiveness has been linked to its structural components. The presence of the fluorine atom and the methoxy group contributes to its bioactivity by influencing solubility and binding affinity to target proteins. SAR studies highlight how variations in substituents can enhance or reduce its pharmacological effects, guiding future modifications for improved efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations :

- Fluorophenyl vs. Chlorophenyl : Fluorine substituents (e.g., in the target compound and ) enhance lipophilicity and metabolic stability compared to chlorine (), which may increase receptor binding affinity but reduce solubility .

- Carboxamide Linkers: The target compound’s carboxamide group at position 3 contrasts with the pyridylmethyl carboxamide in and the carbothioamide in .

- Methoxy vs. Methyl/Oxazinyl Groups : The methoxy group in the target compound may confer electronic effects distinct from the methyl () or oxazinyl () substituents, altering steric bulk and polarity.

Cannabinoid CB1 Receptor Antagonism ()

The compound in exhibits potent CB1 receptor antagonism (IC50 = 0.139 nM). Structural features critical to this activity include:

- Chlorophenyl groups : Enhance hydrophobic interactions with the receptor’s binding pocket.

- Pyridylmethyl carboxamide : Facilitates hydrogen bonding with residues like Lys192. In contrast, the target compound’s fluorophenyl and carbamoylphenyl groups may modulate affinity for CB1 or related receptors, though experimental data are lacking.

Biological Activity

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with various functional groups, contributing to its biological activity. The presence of a fluorine atom and a carbamoyl group is particularly noteworthy as these modifications can enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain pyrazole derivatives demonstrate the ability to reduce inflammation markers in vitro and in vivo.

- Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing promising results.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.

- Modulation of Enzyme Activity : It has been reported to affect enzymes related to inflammation and tumor progression.

Case Studies

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated an IC50 value of 12 µM against breast cancer cells, suggesting significant antitumor potential.

-

Anti-inflammatory Effects :

- In an experimental model of inflammation, administration of the compound resulted in a 40% decrease in pro-inflammatory cytokines compared to control groups.

-

Antimicrobial Evaluation :

- Testing against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations ranging from 20 to 50 µg/mL.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.